9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride
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Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a heterocyclic organic compound, and is often used in pharmacological studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of cyclohexanone with 2-aminobenzonitrile, followed by hydrogenation to yield the desired product . The reaction conditions often require a catalyst, such as palladium on carbon, and are conducted under high pressure and temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride
- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate
- 9-Chloroacridine
- Acridine-9-carboxaldehyde
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike its analogs, this compound exhibits a higher affinity for acetylcholinesterase and better blood-brain barrier penetration, making it more effective in neurological applications .
Properties
CAS No. |
113106-68-6 |
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Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
N-propyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-2-11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,17,18);1H |
InChI Key |
WDTFVXGAQCBUCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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